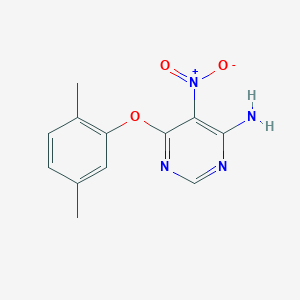

6-(2,5-Dimethylphenoxy)-5-nitropyrimidin-4-amine

Description

Properties

IUPAC Name |

6-(2,5-dimethylphenoxy)-5-nitropyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O3/c1-7-3-4-8(2)9(5-7)19-12-10(16(17)18)11(13)14-6-15-12/h3-6H,1-2H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHBPHWBJAFIJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OC2=NC=NC(=C2[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-Dimethylphenoxy)-5-nitropyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Amination: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Etherification: The phenoxy group is introduced through a nucleophilic substitution reaction using 2,5-dimethylphenol and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(2,5-Dimethylphenoxy)-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

6-(2,5-Dimethylphenoxy)-5-nitropyrimidin-4-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-(2,5-Dimethylphenoxy)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

Table 1: Substituent Effects on Key Properties

Key Observations :

- Positional Isomerism: The 2,5-dimethylphenoxy isomer (target compound) and 3,5-dimethylphenoxy analogue () exhibit similar Log P values, but the spatial arrangement of methyl groups may alter steric interactions in biological systems.

- Bulkier Substituents: The quinoline-derived substituent in increases Log P (~3.5 vs. ~2.8), suggesting higher lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .

- Chloro vs. Phenoxy: Chloro-substituted analogues () show variable Log P values depending on the amine group (e.g., dibenzylamine increases Log P significantly compared to dimethylamine) .

Structural and Conformational Differences

- Dihedral Angles: In pyrimidine derivatives, substituent orientation impacts molecular conformation. For example, in N-(2-fluorophenyl)-5-[(4-ethoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (), dihedral angles between the pyrimidine ring and aryl groups range from 2.7° to 77.5°, influencing packing and hydrogen-bonding networks . The 2,5-dimethylphenoxy group in the target compound may adopt a distinct conformation due to steric hindrance from the ortho-methyl group.

- Hydrogen Bonding : Nitro and amine groups facilitate intermolecular interactions. For instance, highlights N–H⋯N and C–H⋯O bonds forming dimers, which could stabilize crystal structures or influence solubility .

SAR Insights :

- Nitro Group : The nitro group at C5 (as in the target compound) may act as an electron-withdrawing group, enhancing reactivity in electrophilic substitution or redox processes .

- Phenoxy vs. Heterocyclic Substituents: Quinoline or morpholine substituents () may improve target affinity in enzyme inhibition compared to simpler phenoxy groups .

- Amine Modifications : Dimethylamine () or dibenzylamine () at C4 alters steric and electronic profiles, affecting potency and selectivity .

Biological Activity

6-(2,5-Dimethylphenoxy)-5-nitropyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, synthesis methods, mechanism of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C12H12N4O3 |

| Molecular Weight | 260.25 g/mol |

| IUPAC Name | This compound |

| InChI Key | WBEHRAMVNFBAJJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=C1)OC2=NC=NC(=C2N+[O-])N)C |

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Amination : The nitro group is reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.

- Etherification : The phenoxy group is introduced through a nucleophilic substitution reaction with 2,5-dimethylphenol.

Industrial production may utilize continuous flow reactors to optimize yield and efficiency, employing purification techniques such as recrystallization and chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. This compound has been investigated for its potential to inhibit the growth of various pathogens, making it a candidate for further development in antibiotic therapies.

Anticancer Activity

The compound has shown promising results in anticancer studies. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines. For instance, it was found to inhibit cell proliferation by interfering with specific enzymatic pathways related to cancer growth.

A study involving related compounds highlighted that derivatives of pyrimidine structures can exhibit cytotoxic effects against multiple cancer cell lines, suggesting a broader applicability for similar compounds .

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It may act by:

- Inhibiting Enzymatic Activity : The compound can bind to enzymes involved in cell proliferation.

- Generating Reactive Oxygen Species (ROS) : The nitro group can participate in redox reactions, leading to oxidative stress within cells.

These mechanisms contribute to its potential as an anticancer agent by promoting apoptosis and inhibiting tumor growth .

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of several nitropyrimidine derivatives against various cancer cell lines using MTT assays. The results indicated that modifications on the pyrimidine ring significantly affected the potency of these compounds against cancer cells, with some showing higher efficacy than established drugs like cisplatin .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of similar compounds, demonstrating their effectiveness against resistant strains of bacteria. This study provided insights into structure-activity relationships that could guide future drug design efforts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.